1-(Anthracen-10-ylmethyl)-4-methylhomopiperazine
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Overview
Description
1-(Anthracen-10-ylmethyl)-4-methylhomopiperazine is a compound that belongs to the class of anthracene derivatives. Anthracene is a polycyclic aromatic hydrocarbon known for its applications in organic electronics and photophysics. The addition of a homopiperazine ring and a methyl group to the anthracene core enhances its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Anthracen-10-ylmethyl)-4-methylhomopiperazine typically involves the reaction of 10-(chloromethyl)anthracene with 4-methylhomopiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Anthracen-10-ylmethyl)-4-methylhomopiperazine can undergo various chemical reactions, including:
Oxidation: The anthracene core can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form dihydroanthracene derivatives.
Substitution: The homopiperazine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted homopiperazine derivatives depending on the electrophile used.
Scientific Research Applications
1-(Anthracen-10-ylmethyl)-4-methylhomopiperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1-(Anthracen-10-ylmethyl)-4-methylhomopiperazine involves its interaction with specific molecular targets. The anthracene core can intercalate with DNA, disrupting its function and leading to cell death. The homopiperazine ring can interact with various enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- 9-(Anthracen-10-ylmethyl)-4-methylhomopiperazine
- 10-(Anthracen-9-ylmethyl)-4-methylhomopiperazine
- Anthracene-based coumarin derivatives
Uniqueness: 1-(Anthracen-10-ylmethyl)-4-methylhomopiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the homopiperazine ring enhances its solubility and reactivity compared to other anthracene derivatives .
Properties
IUPAC Name |
1-(anthracen-9-ylmethyl)-4-methyl-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2/c1-22-11-6-12-23(14-13-22)16-21-19-9-4-2-7-17(19)15-18-8-3-5-10-20(18)21/h2-5,7-10,15H,6,11-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKAFEHZBVNHDKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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